3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]
Overview
Description
“3,3’-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]” is a chemical compound with the molecular formula C31H42Br2N4 . It has a molecular weight of 630.5 g/mol . The IUPAC name for this compound is 1-[2,6-di(propan-2-yl)phenyl]-3-[[3-[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-1-yl]methyl]imidazol-3-ium;dibromide .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes two imidazolium rings, each attached to a 2,6-diisopropylphenyl group . The two rings are connected by a methylene bridge .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 277 °C . It is soluble in methanol .Scientific Research Applications
Catalysis and CO2 Conversion
Imidazolium-based ionic liquids have been synthesized and explored as homogeneous catalysts in the chemical fixation of CO2 to produce cyclic carbonates. This application is significant due to its potential in utilizing CO2, a renewable and non-toxic feedstock, for creating useful products. The study emphasizes the importance of catalyst structure, including the nature of the cation and anion, and reaction parameters such as temperature and CO2 uptake, to achieve high conversions and selectivities under mild conditions. The research indicates that specific imidazolium bromides can act as effective catalysts in this process, showcasing a potential pathway for CO2 conversion into valuable cyclic carbonates (Girard et al., 2014).
Material Synthesis and Characterization
Another application involves the synthesis and characterization of sterically congested mesityltris(imidazolium) salts and their derivatives. These compounds, synthesized from tris(bromomethyl)mesitylene, have been characterized by various spectroscopic techniques and analyzed for their crystalline structures through X-ray diffraction. This research contributes to the understanding of imidazolium salts' structural and electronic properties, which are crucial for designing new materials with tailored functionalities (Nath et al., 2017).
Environmental Applications
Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been evaluated for their efficiency as green solvents in the desulfurization of liquid fuels. This application is particularly important for reducing sulfur content in fuels, which is a significant environmental concern. The study shows that these ionic liquids can effectively remove sulfur compounds from liquid fuels under mild conditions, offering an energy-efficient and environmentally friendly approach to desulfurization (Dharaskar et al., 2015).
Energy Storage
Ionic liquids based on imidazolium salts have also been explored as electrolytes in hybrid supercapacitors. This research focuses on understanding the electrochemical behavior of these ionic liquids in supercapacitors, comparing their performance with traditional electrolytes. The findings suggest that imidazolium-based ionic liquids could offer improved performance for energy storage applications, highlighting their potential in the development of advanced supercapacitors (Balducci et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[3-[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-1-yl]methyl]imidazol-3-ium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4.2BrH/c1-22(2)26-11-9-12-27(23(3)4)30(26)34-17-15-32(20-34)19-33-16-18-35(21-33)31-28(24(5)6)13-10-14-29(31)25(7)8;;/h9-18,20-25H,19H2,1-8H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWEIDPDBDPOH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C[N+]3=CN(C=C3)C4=C(C=CC=C4C(C)C)C(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889617-36-1 | |
Record name | 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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